

In-Depth Technical Guide to 1-Ethynyl-3-methylbenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-ethynyl-3-methylbenzene

Cat. No.: B1295246

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-ethynyl-3-methylbenzene** (also known as m-tolylacetylene or 3-ethynyltoluene), a key aromatic alkyne intermediate. This document details its chemical and physical properties, provides experimentally derived protocols for its synthesis, and explores its known applications and biological significance. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using process diagrams.

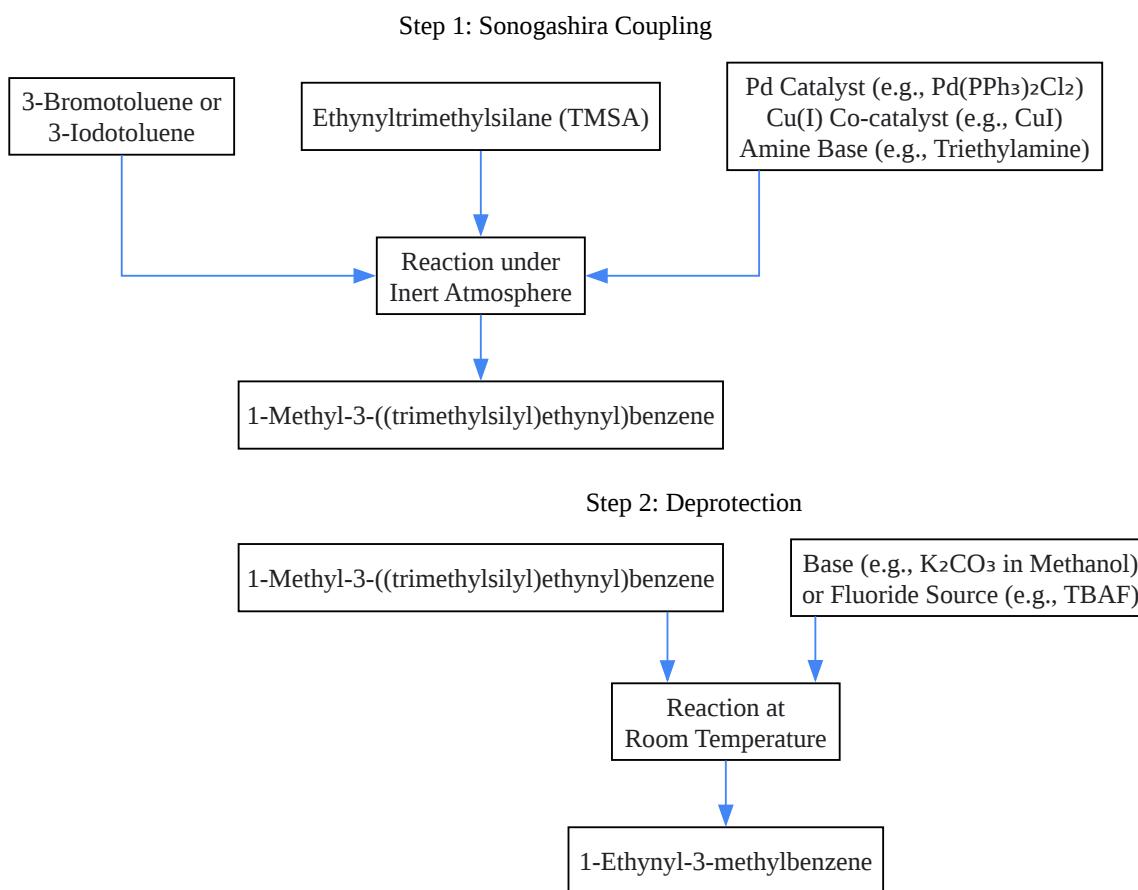
Chemical Identity and Properties

1-Ethynyl-3-methylbenzene is a disubstituted aromatic compound featuring a methyl and an ethynyl group on a benzene ring at positions 1 and 3, respectively.

Table 1: Chemical Identifiers for **1-Ethynyl-3-methylbenzene**

Identifier	Value
CAS Number	766-82-5 [1] [2] [3]
IUPAC Name	1-Ethynyl-3-methylbenzene [2]
Synonyms	m-Tolylacetylene, 3-Ethynyltoluene, 3-Methylphenylacetylene [2]
Molecular Formula	C ₉ H ₈ [1] [2]
SMILES	Cc1ccccc(c1)C#C [1]
InChIKey	RENYIDZOAFFNHC-UHFFFAOYSA-N [2]

Table 2: Physicochemical Properties of **1-Ethynyl-3-methylbenzene**


Property	Value
Molecular Weight	116.16 g/mol [1] [2]
Appearance	Clear light yellow to brown liquid
Boiling Point	170-175 °C (lit.)
Density	0.900 g/mL at 25 °C (lit.)
Refractive Index	n _{20/D} 1.5440 (lit.)
Flash Point	50 °C

Synthesis of 1-Ethynyl-3-methylbenzene

The most common and efficient method for the synthesis of **1-ethynyl-3-methylbenzene** is the Sonogashira cross-coupling reaction.[\[4\]](#)[\[5\]](#)[\[6\]](#) This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. A common strategy involves the coupling of a 3-halotoluene (such as 3-bromotoluene or 3-iodotoluene) with a protected acetylene source, like ethynyltrimethylsilane (TMSA), followed by deprotection of the trimethylsilyl (TMS) group.

Experimental Workflow: Synthesis via Sonogashira Coupling

The following diagram outlines the typical two-step synthesis of **1-ethynyl-3-methylbenzene**.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **1-ethynyl-3-methylbenzene**.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for Sonogashira couplings and silyl group deprotection.

Protocol 1: Sonogashira Coupling of 3-Bromotoluene and Ethynyltrimethylsilane

- **Reaction Setup:** To an oven-dried Schlenk flask, add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), copper(I) iodide (0.05 eq), and a magnetic stir bar. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
- **Addition of Reagents:** Under the inert atmosphere, add 3-bromotoluene (1.0 eq) and degassed triethylamine (as the solvent and base). The mixture is stirred to dissolve the solids.
- **Addition of Alkyne:** Ethynyltrimethylsilane (1.2 eq) is then added dropwise to the reaction mixture.
- **Reaction Conditions:** The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the consumption of the starting aryl bromide.
- **Workup:** Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water and brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product, 1-methyl-3-((trimethylsilyl)ethynyl)benzene, is then purified by column chromatography on silica gel.

Protocol 2: Deprotection of 1-Methyl-3-((trimethylsilyl)ethynyl)benzene

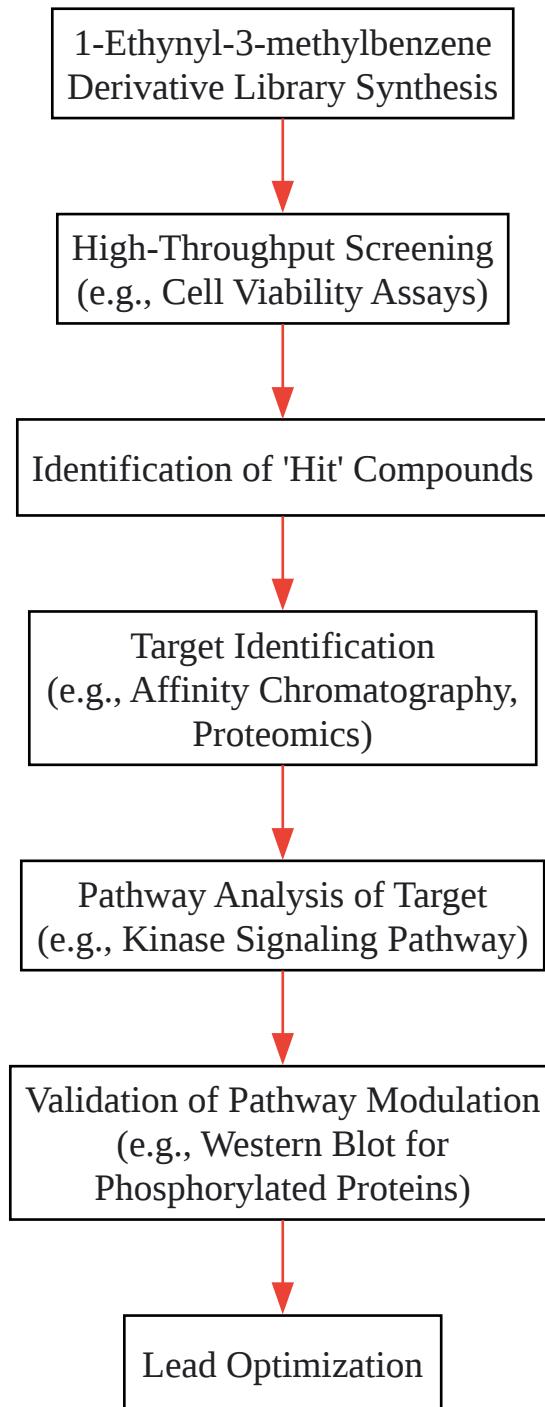
- **Reaction Setup:** The purified 1-methyl-3-((trimethylsilyl)ethynyl)benzene (1.0 eq) is dissolved in methanol in a round-bottom flask.
- **Addition of Base:** Anhydrous potassium carbonate (2.0 eq) is added to the solution.

- Reaction Conditions: The mixture is stirred at room temperature, and the reaction progress is monitored by TLC until the starting material is fully consumed.
- Workup: The methanol is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., diethyl ether). The aqueous layer is extracted with the organic solvent.
- Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield **1-ethynyl-3-methylbenzene**. Further purification can be achieved by distillation or column chromatography if necessary.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific data in the public domain regarding the biological activity and associated signaling pathways of **1-ethynyl-3-methylbenzene**. While many naturally occurring and synthetic acetylenic compounds exhibit a wide range of biological activities, including antitumor, antimicrobial, and antifungal properties, specific studies on m-tolylacetylene are scarce.

Arylcyclohexylamines, a class of compounds that can be synthesized from precursors with similar structural motifs, are known to possess a range of pharmacological activities, including NMDA receptor antagonism and dopamine reuptake inhibition.^[7] However, it is crucial to note that no direct biological data for **1-ethynyl-3-methylbenzene** has been found.


Derivatives of related heterocyclic compounds have been evaluated for various biological activities, such as cytotoxic effects against cancer cell lines and central nervous system activity.^{[8][9][10]} These studies, however, do not directly implicate **1-ethynyl-3-methylbenzene**.

The absence of specific biological data for **1-ethynyl-3-methylbenzene** presents an opportunity for future research. Its rigid structure and the presence of a reactive ethynyl group make it an interesting candidate for screening in various biological assays, particularly in the fields of oncology and neuroscience.

Future Research Directions: A Potential Signaling Pathway for Investigation

Given the structural similarities of some bioactive compounds to derivatives of **1-ethynyl-3-methylbenzene**, a hypothetical workflow for investigating its potential interaction with a generic signaling pathway is presented below. This is a conceptual framework and is not based on experimental data for this specific compound.

Hypothetical Investigation Workflow

[Click to download full resolution via product page](#)

Caption: A conceptual workflow for drug discovery.

Safety and Handling

1-Ethynyl-3-methylbenzene is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is classified as a dangerous good for transport.

Conclusion

1-Ethynyl-3-methylbenzene is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis is readily achievable through established methods such as the Sonogashira coupling. While its direct biological activity remains largely unexplored, its chemical structure suggests potential for the development of novel bioactive molecules. This guide provides the foundational technical information required for researchers to synthesize, handle, and further investigate the properties and potential applications of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthonix, Inc > Alkynes > 766-82-5 | 1-Ethynyl-3-methylbenzene [synthonix.com]
- 2. 1-ETHYNYL-3-METHYLBENZENE | CAS 766-82-5 [matrix-fine-chemicals.com]
- 3. 766-82-5|1-Ethynyl-3-methylbenzene|BLD Pharm [bldpharm.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Cytotoxic Activity Study of Novel 2-(Aryldiazenyl)-3-methyl-1H-benzo[g]indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide to 1-Ethynyl-3-methylbenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1295246#1-ethynyl-3-methylbenzene-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com